Welcome to the BenchChem Online Store!
molecular formula C7H14N2O B8706793 1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE CAS No. 740741-79-1

1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE

Cat. No. B8706793
M. Wt: 142.20 g/mol
InChI Key: ROSMNIILOHBKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07838500B2

Procedure details

1-(1-methylethyl)-5-methyl-3-pyrazolidinone (390 g; 2.74 mol) is dissolved in acetic acid (170 ml) with warming. 35% aqueous hydrogen peroxide (260 ml; 3.0 mol) is added within 3 h while keeping the temperature at about 65° C. The reaction mixture is then stirred at about 20 to 25° C. for 15 h. Water (1.2 L) is then added and the pH of the mixture is adjusted to about 7 by means of addition of approx. 1 L 50%-weight aqueous sodium hydroxide solution. Upon cooling to 5° C. the reaction mixture is filtered. The product is washed with water and dried at about 50° C. Colourless crystals are obtained.
Quantity
390 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([N:4]1[CH:8]([CH3:9])[CH2:7][C:6](=[O:10])[NH:5]1)[CH3:3].OO.O.[OH-].[Na+]>C(O)(=O)C>[CH3:1][CH:2]([N:4]1[C:8]([CH3:9])=[CH:7][C:6](=[O:10])[NH:5]1)[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
390 g
Type
reactant
Smiles
CC(C)N1NC(CC1C)=O
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
260 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
1.2 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred at about 20 to 25° C. for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with warming
CUSTOM
Type
CUSTOM
Details
at about 65° C
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to 5° C. the reaction mixture
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
The product is washed with water
CUSTOM
Type
CUSTOM
Details
dried at about 50° C
CUSTOM
Type
CUSTOM
Details
Colourless crystals are obtained

Outcomes

Product
Details
Reaction Time
15 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.